4-Chloro-2-(5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol
Description
This compound belongs to the pyrazolo[1,5-c][1,3]benzoxazine family, characterized by a fused tricyclic scaffold. Its structure includes a pyridin-3-yl substituent at position 5, a chloro group at position 4 on the phenolic ring, and a hydroxyl group at position 2 (Figure 1). The synthesis involves a multi-step process:
Chalcone formation: Substituted salicylic aldehydes react with acetophenones to yield 2-hydroxychalcones.
Pyrazoline cyclization: Hydrazine reacts with chalcones to form 2-(5-aryl-3,4-dihydro-2H-pyrazol-3-yl)phenols.
Final cyclization: Pyridine-3-carbaldehydes condense with pyrazolines to yield the target compound .
Key properties include a molecular weight of ~370 g/mol, compliance with Lipinski’s and Veber’s rules (oral bioavailability), and moderate polarity due to the pyridine and phenol moieties .
Properties
IUPAC Name |
4-chloro-2-(5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2/c22-14-7-8-19(26)16(10-14)17-11-18-15-5-1-2-6-20(15)27-21(25(18)24-17)13-4-3-9-23-12-13/h1-10,12,18,21,26H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHKJBUTZBUJDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=C(C=CC(=C4)Cl)O)C5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chloro-2-(5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Synthesis
The synthesis of this compound typically involves multiple steps including the formation of the pyrazolo-benzoxazine core followed by chlorination and functionalization with pyridine derivatives. The synthetic pathway can be summarized as follows:
- Formation of Pyrazolo-Benzoxazine Core : Initial reactions involve cyclization to form the pyrazolo-benzoxazine structure.
- Chlorination : The introduction of the chlorine atom at the ortho position of the phenolic ring is performed using chlorinating agents.
- Pyridine Substitution : Finally, the pyridine moiety is introduced through nucleophilic substitution reactions.
Anticancer Activity
Recent studies have demonstrated significant anticancer properties of this compound against various cancer cell lines. For instance, it has shown notable efficacy against:
| Cell Line | PGI Value | Concentration (µM) |
|---|---|---|
| SNB-19 | 65.12 | 10 |
| NCI-H460 | 55.61 | 10 |
| SNB-75 | 54.68 | 10 |
These values indicate a promising potential for further development as anticancer agents .
Antibacterial Activity
The compound also exhibits antibacterial properties. In one study, derivatives of this compound were tested against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 8 | 17.0 ± 0.40 |
| Escherichia coli | 8 | 17.0 ± 0.15 |
These results suggest that certain derivatives possess significant antibacterial activity comparable to standard antibiotics like ciprofloxacin .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Tubulin Inhibition : Molecular docking studies have indicated that this compound binds effectively to tubulin at sites similar to combretastatin A4, disrupting microtubule dynamics which is crucial for cancer cell proliferation.
- Antibacterial Mechanism : The antibacterial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Case Studies
Several case studies highlight the efficacy and potential applications of this compound:
- Case Study on Anticancer Efficacy : A study conducted on various cancer cell lines showed that modifications to the phenolic structure enhanced binding affinity and cytotoxicity against malignant cells.
- Antibacterial Screening : A comparative analysis with existing antibiotics demonstrated that specific derivatives of this compound exhibited lower MIC values against resistant strains of bacteria.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Substituent Variations and Molecular Properties
Key Observations :
- Chlorine vs. Fluorinated derivatives (e.g., ) show enhanced polarity, improving aqueous solubility .
- Pyridine Position : Pyridin-3-yl (target) vs. pyridin-4-yl () alters electronic interactions. Pyridin-4-yl’s linear geometry enhances π-stacking in receptor binding .
- Phenol vs. Methoxy: The target’s free -OH group enables hydrogen bonding, unlike methoxy-substituted analogs (e.g., ), which rely on hydrophobic interactions .
Bioavailability and Pharmacokinetics
All compounds in Table 1 comply with Lipinski’s rule (MW <500, HBD ≤5, HBA ≤10). However:
- Target Compound: logP ~3 (optimal for membrane permeability) due to balanced pyridine/phenol groups.
- Bulkier Analogs : Compounds with naphthyl () or isopropyl () groups exhibit logP >4, risking poor absorption .
- Crystallography Data : X-ray studies (e.g., ) confirm planar tricyclic cores, but substituents like carboxylic acids () introduce conformational rigidity, altering bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
